molecular formula C17H12BrN B12332754 2-Bromo-4,6-diphenylpyridine

2-Bromo-4,6-diphenylpyridine

Cat. No.: B12332754
M. Wt: 310.2 g/mol
InChI Key: INJYATWDDJSOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-diphenylpyridine (CAS 1291081-25-8) is a brominated pyridine derivative with the molecular formula C₁₇H₁₂BrN (molecular weight ~298.2 g/mol). Its structure features a pyridine ring substituted with a bromine atom at position 2 and phenyl groups at positions 4 and 5. This compound is primarily utilized as a key intermediate in the synthesis of electroluminescent materials and supramolecular architectures, owing to its rigid aromatic framework and electronic properties . The phenyl groups enhance steric bulk and influence π-π stacking interactions, making it valuable in materials science .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-bromo-4,6-diphenylpyridine

InChI

InChI=1S/C17H12BrN/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

INJYATWDDJSOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-diphenylpyridine can be synthesized through a bromination reaction of 2,6-diphenylpyridine. The process involves the reaction of 2,6-diphenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4,6-diphenylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diphenylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl or alkyl groups from the boronic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes structural differences and key properties of 2-bromo-4,6-diphenylpyridine and related bromopyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Bromo-4,6-diphenylpyridine 1291081-25-8 C₁₇H₁₂BrN Br (C2), Ph (C4, C6) ~298.2 Electroluminescent materials, supramolecules
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Br (C2), CH₃ (C3) 172.03 Pharmaceutical intermediates, ligand synthesis
2-Bromo-4,6-dimethylpyridine 4926-26-5 C₇H₈BrN Br (C2), CH₃ (C4, C6) 186.05 Regioselective synthesis of CCR5 antagonists
2-Bromo-4,6-dinitro-aniline - C₆H₄BrN₃O₄ Br (C2), NO₂ (C4, C6), NH₂ 262.03 Dye intermediates (textile industry)
3-Amino-2-bromo-4,6-dimethylpyridine 104829-98-3 C₇H₉BrN₂ Br (C2), NH₂ (C3), CH₃ (C4, C6) 201.07 Nucleophilic substitution reactions

Key Observations:

  • Steric Effects : The diphenyl groups in 2-bromo-4,6-diphenylpyridine create significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to smaller analogs like 2-bromo-4,6-dimethylpyridine .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 2-bromo-4,6-dinitro-aniline) increase polarity and reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., CH₃ or NH₂) enhance nucleophilicity .
  • Solubility: Diphenyl derivatives exhibit lower solubility in polar solvents due to hydrophobic phenyl groups, while nitro- or amino-substituted analogs show higher polarity but may still suffer from poor solubility due to crystallinity .

Biological Activity

2-Bromo-4,6-diphenylpyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4,6-diphenylpyridine is C18H14BrNC_{18}H_{14}BrN. The compound features a bromine atom at the 2-position of the pyridine ring and two phenyl groups at the 4 and 6 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Bromo-4,6-diphenylpyridine against various bacterial strains. For example, it has demonstrated effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Mycobacterial strains : Notably Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Overview

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Mycobacterium tuberculosisSignificant

The minimum inhibitory concentration (MIC) values for these strains indicate that 2-Bromo-4,6-diphenylpyridine may serve as a potential lead compound for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, 2-Bromo-4,6-diphenylpyridine has shown promising anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

Case Study: Cell Line Testing

In vitro studies have been conducted on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that the compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of ActionReference
HeLa15.0G2/M phase arrest
MCF-712.5Induction of apoptosis
A54920.0Inhibition of DNA synthesis

These findings suggest that 2-Bromo-4,6-diphenylpyridine could be further explored as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-4,6-diphenylpyridine can be attributed to its structural features. The presence of bromine and phenyl groups significantly influences its interaction with biological targets. SAR studies indicate that modifications in these substituents can enhance or reduce its biological efficacy.

Table 3: Comparison with Related Compounds

Compound NameStructure FeaturesAntimicrobial Activity
2-Bromo-4,6-diphenylpyridineBromine at position 2; two phenylsModerate
2-Chloro-4,6-diphenylpyridineChlorine instead of bromineLower activity
4,6-DiphenylpyridineNo halogen; only phenyl substituentsMinimal

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.